3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Overview
Description
3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H9F3O3 It is a derivative of cinnamic acid, characterized by the presence of a methoxy group and a trifluoromethyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-4-(trifluoromethyl)benzaldehyde.
Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.
Purification: The product is then purified through recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Knoevenagel condensation under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields saturated derivatives of the original compound.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways: It may inhibit the activity of certain enzymes, leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, lacking the methoxy and trifluoromethyl groups.
4-Methoxycinnamic Acid: Similar structure but without the trifluoromethyl group.
4-(Trifluoromethyl)cinnamic Acid: Similar structure but without the methoxy group.
Uniqueness
3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
(E)-3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-6-8(11(12,13)14)4-2-7(9)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCJMKSOPUUFDP-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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